Distinct Kinetic Profile: Zero-Order Hydrolysis Distinguishes Benzoylglycylglycine from First-Order Leucylglycine Analogs
In a direct head-to-head comparison, the hydrolysis of Benzoylglycylglycine by cheese peptidase extracts follows zero-order kinetics, in contrast to the first-order kinetics observed for the structurally analogous substrates d,l-Leucylglycine and 1-Leucylglycylglycine [1]. This fundamental kinetic divergence signifies a different rate-limiting step or enzyme-substrate interaction mechanism, establishing that Benzoylglycylglycine is not a simple functional replacement for these other common peptidase substrates.
| Evidence Dimension | Reaction order in enzymatic hydrolysis |
|---|---|
| Target Compound Data | Zero-order kinetics |
| Comparator Or Baseline | d,l-Leucylglycine and 1-Leucylglycylglycine exhibit first-order kinetics |
| Quantified Difference | Qualitative difference in kinetic order (Zero vs. First) |
| Conditions | Peptidase extracts from Harzerkäse (sour milk cheese) at pH 7.8 |
Why This Matters
This ensures assay linearity over a different substrate concentration range, impacting experimental design and data interpretation.
- [1] Schormüller, J., Wieske, R., & Winter, H. (1955). Beiträge zur biochemie der käsereifung IX. Mitteilung. Die peptidasen des sauermilchkäses und deren aktivität im verlauf der reifung. Zeitschrift für Lebensmittel-Untersuchung und Forschung, 100, 35–51. View Source
